molecular formula C18H16ClN3O4S2 B2766432 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide CAS No. 922021-46-3

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2766432
CAS No.: 922021-46-3
M. Wt: 437.91
InChI Key: JXIIXGIGKLJTCA-UHFFFAOYSA-N
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Description

| 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a multi-targeting kinase inhibitor. Its molecular architecture, featuring a thiazole core substituted with a 4-chlorophenylsulfonamido group and linked to a 4-methoxyphenyl)acetamide moiety, is designed to interact with the ATP-binding sites of various protein kinases. Research indicates its application in the study of angiogenesis and oncogenic signaling pathways, where it has demonstrated inhibitory activity against key receptor tyrosine kinases involved in cell proliferation and survival. This compound serves as a valuable chemical probe for dissecting complex intracellular signaling networks and for the in vitro evaluation of novel therapeutic strategies for cancer. Its research utility is further extended to inflammatory disease models, as some sulfonamide-thiazole derivatives are known to modulate enzymatic targets like cyclooxygenase-2 (COX-2), providing a tool for exploring the crosstalk between inflammation and cancer.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-15-6-4-13(5-7-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-8-2-12(19)3-9-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIIXGIGKLJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H20ClN3O2SC_{15}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 335.85 g/mol. The structural features include:

  • Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Sulfonamide Group : Known for its role in various enzyme inhibition mechanisms.
  • Phenyl Rings : Provide additional binding sites and influence the compound's pharmacological profile.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit certain enzymes or receptors, modulating their activity and influencing various cellular processes. The thiazole ring and phenoxyphenyl acetamide moiety enhance binding affinity and specificity.

Biological Activity

Research indicates that compounds with similar structures often exhibit:

  • Antibacterial Activity : Potentially effective against various bacterial strains.
  • Antifungal Properties : May inhibit fungal growth by targeting specific pathways.
  • Anticancer Effects : Similar compounds have shown promise in cancer cell line studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibits growth of Gram-positive bacteria
AntifungalEffective against Candida species
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. Mechanistic studies suggested that the thiazole moiety plays a critical role in triggering apoptotic pathways, which was confirmed through flow cytometry analysis.

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.
  • Introduction of Sulfonamide Group : Reacting thiazole derivative with 4-chlorobenzenesulfonyl chloride.
  • Acetamide Formation : Final step involves coupling with N-(4-methoxyphenyl)acetamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

Anticancer Activity

The target compound’s sulfonamido group is critical for cytotoxicity, as seen in analogs like Compound 38 (IC50: 1.2–3.8 µM against HCT-116, MCF-7), which uses a quinazoline-sulfonyl group to inhibit topoisomerase II . By contrast, Compound 18 (Table 2) showed moderate activity (IC50: 5.6–8.9 µM) via MMP-9 inhibition, highlighting the role of piperazine in modulating selectivity .

Table 2: Anticancer Activity (MTT Assay)

Compound Cell Lines Tested IC50 (µM) Mechanism
Target Compound* Not reported in evidence Hypothesized DNA intercalation
Compound 38 HCT-116, MCF-7, PC-3 1.2–3.8 Topoisomerase II inhibition
Compound 18 HT-29, A549 5.6–8.9 MMP-9 inhibition

*Note: Specific data for the target compound is unavailable in the provided evidence; its activity is inferred from structural analogs.

Antimicrobial Activity

Derivatives with 4-arylpiperazine moieties (e.g., 2a-2f in ) exhibited broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL), comparable to chloramphenicol. The target compound’s 4-chlorophenylsulfonamido group may enhance Gram-negative activity due to increased lipophilicity .

Physicochemical Properties

Table 3: Molecular Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP*
Target Compound ~434.9 (calculated) ~3.2
Compound 38 442.5 285–287 2.8
Compound 18 438.5 302–303 3.5
N-(6-Cl-benzothiazol-2-yl) 347.8 282–283 3.1

*Calculated using fragment-based methods.

Key Research Findings and Gaps

Sulfonamido vs. Piperazine Substituents : Sulfonamido derivatives (e.g., Compound 38) show superior anticancer activity, while piperazine-containing analogs (e.g., Compound 16) improve solubility and kinase inhibition .

4-Methoxyphenyl Role : The 4-MeO group enhances membrane permeability, as seen in Compound 38’s low IC50 values .

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